molecular formula C20H17BrFNO4 B5954296 2-bromo-N-(4-fluoronaphthalen-1-yl)-3,4,5-trimethoxybenzamide

2-bromo-N-(4-fluoronaphthalen-1-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B5954296
M. Wt: 434.3 g/mol
InChI Key: NYSVBVXFFXKVDS-UHFFFAOYSA-N
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Description

2-bromo-N-(4-fluoronaphthalen-1-yl)-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a fluoronaphthalene moiety, and three methoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-fluoronaphthalen-1-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Naphthylation: The attachment of the 4-fluoronaphthalen-1-yl group is carried out via a nucleophilic aromatic substitution reaction. This involves the reaction of 4-fluoronaphthalen-1-amine with the brominated benzamide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-fluoronaphthalen-1-yl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-bromo-N-(4-fluoronaphthalen-1-yl)-3,4,5-trimethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-fluoronaphthalen-1-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4-chloronaphthalen-1-yl)-3,4,5-trimethoxybenzamide
  • 2-bromo-N-(4-bromonaphthalen-1-yl)-3,4,5-trimethoxybenzamide
  • 2-bromo-N-(4-methoxynaphthalen-1-yl)-3,4,5-trimethoxybenzamide

Uniqueness

2-bromo-N-(4-fluoronaphthalen-1-yl)-3,4,5-trimethoxybenzamide is unique due to the presence of the fluoronaphthalene moiety, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-bromo-N-(4-fluoronaphthalen-1-yl)-3,4,5-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrFNO4/c1-25-16-10-13(17(21)19(27-3)18(16)26-2)20(24)23-15-9-8-14(22)11-6-4-5-7-12(11)15/h4-10H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSVBVXFFXKVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)F)Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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